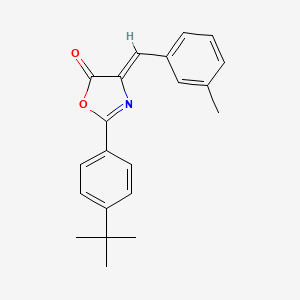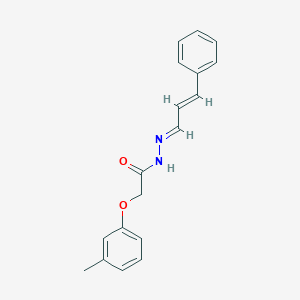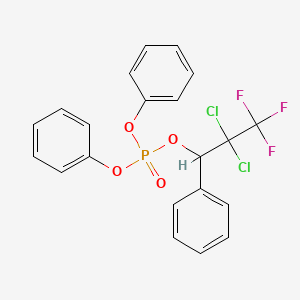
(4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butylphenyl group and a methylphenylmethylidene group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a 4-tert-butylbenzaldehyde with a 3-methylbenzylamine in the presence of an acid catalyst, followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the tert-butyl group or the aromatic rings.
Reduction: Reduction reactions may target the oxazole ring or the aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its structural features could be exploited for designing drugs with specific biological activities.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-2-(4-METHYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-ETHYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The presence of the tert-butyl group in (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE distinguishes it from similar compounds
Propriétés
Formule moléculaire |
C21H21NO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(4Z)-2-(4-tert-butylphenyl)-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H21NO2/c1-14-6-5-7-15(12-14)13-18-20(23)24-19(22-18)16-8-10-17(11-9-16)21(2,3)4/h5-13H,1-4H3/b18-13- |
Clé InChI |
VSTYOELRFUVEED-AQTBWJFISA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690468.png)
![4-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690474.png)

![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)

![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)
![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)

![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)

![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690528.png)

